molecular formula C6H5N3S B14734094 (1,3-Thiazolidin-2-ylidene)propanedinitrile CAS No. 5718-93-4

(1,3-Thiazolidin-2-ylidene)propanedinitrile

Cat. No.: B14734094
CAS No.: 5718-93-4
M. Wt: 151.19 g/mol
InChI Key: QYGZTRAYQSRASM-UHFFFAOYSA-N
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Description

2-(Thiazolidin-2-ylidene)malononitrile is a heterocyclic compound featuring a thiazolidine ring fused with a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiazolidin-2-ylidene)malononitrile typically involves the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with cysteamine. This reaction is carried out in the presence of sodium hydrosulfide (NaSH), which facilitates the formation of the thiazolidine ring . The reaction conditions are generally mild, often conducted at ambient temperature.

Industrial Production Methods: While specific industrial production methods for 2-(thiazolidin-2-ylidene)malononitrile are not extensively documented, the principles of green chemistry and nano-catalysis are often employed to enhance selectivity, yield, and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiazolidin-2-ylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can yield thiazolidine derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various thiazolidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-(Thiazolidin-2-ylidene)malononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(thiazolidin-2-ylidene)malononitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-(Thiazolidin-2-ylidene)malononitrile stands out due to its unique combination of a thiazolidine ring and a malononitrile moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research .

Properties

CAS No.

5718-93-4

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

2-(1,3-thiazolidin-2-ylidene)propanedinitrile

InChI

InChI=1S/C6H5N3S/c7-3-5(4-8)6-9-1-2-10-6/h9H,1-2H2

InChI Key

QYGZTRAYQSRASM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(C#N)C#N)N1

Origin of Product

United States

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